molecular formula C10H11NOS B125333 (S)-4-Benzyloxazolidine-2-thione CAS No. 145588-94-9

(S)-4-Benzyloxazolidine-2-thione

Cat. No. B125333
M. Wt: 193.27 g/mol
InChI Key: WJSUXYCBZFLXIK-VIFPVBQESA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or function in biological or chemical processes would also be discussed.





  • Synthesis Analysis

    This section would detail the methods and procedures used to synthesize the compound. It would include the starting materials, reagents, and conditions required for the synthesis.





  • Molecular Structure Analysis

    This would involve analyzing the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.





  • Chemical Reactions Analysis

    This would involve studying the chemical reactions that the compound undergoes. It would include details about the reaction conditions, the products formed, and the mechanism of the reaction.





  • Physical And Chemical Properties Analysis

    This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Hypoglycemic Agents

    Benzyloxazolidine-2,4-diones, which include compounds related to (S)-4-Benzyloxazolidine-2-thione, have shown potential as hypoglycemic agents. These compounds, with oxazole-based side chains, lowered blood glucose levels in genetically obese mice. The incorporation of benzofuran elements enhances their in vivo potency (Dow et al., 1991).

    Antimicrobial, Anti-inflammatory, and Antioxidant Agents

    Triazolidine-2-thione analogues, related to (S)-4-Benzyloxazolidine-2-thione, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and antioxidant effects. Some analogues showed significant activity against P. aeruginosa and E. coli, along with notable antioxidant and anti-inflammatory properties (Bhutani et al., 2023).

    Thermophysical Properties

    The thermophysical properties of various thio and dithiocarbamates, including oxazolidine-2-thione derivatives, have been studied. Their heat capacity and other thermal properties were measured, providing valuable data for various scientific applications (Temprado et al., 2008).

    Enantioselective Acylating Agents

    Chiral 3-Acyl-4-alkylthiazolidine-2-thiones have been used as enantioselective acylating agents. These compounds are useful in acyl transfer to amine and amino acid racemates, highlighting their utility in stereochemical applications (Yadav & Dubey, 2002).

    Photocyclization Reactions

    Photocyclization reactions of benzaldehyde thiosemicarbazones have led to the formation of triazolidine-5-thione intermediates, demonstrating the role of (S)-4-Benzyloxazolidine-2-thione and its derivatives in photochemical syntheses (Buscemi & Gruttadauria, 2000).

    Polymerization

    N-substituted cyclic thiourethanes, including oxazolidine-2-thione derivatives, have been polymerized to obtain well-defined polythiourethanes. These studies offer insights into the polymerization processes of such compounds (Nagai et al., 2004).

    Aggregation Pheromone Synthesis

    (S)-4-benzylthiazolidine-2-thione, a related compound, has been used in the synthesis of the aggregation pheromone of rhinoceros beetles. This demonstrates its utility in the field of organic synthesis and pheromone production (Yang Gui-chun, 2009).

    Conformational Studies

    Structural studies of triazoline-thiones, related to (S)-4-Benzyloxazolidine-2-thione, have been conducted in both solution and solid states. These studies are crucial in understanding the biological properties and binding mechanisms at the molecular level (Gors et al., 1981).

    Safety And Hazards

    This section would detail the safety precautions that need to be taken when handling the compound. It would also discuss the compound’s toxicity and potential health hazards.




  • Future Directions

    This would involve discussing potential future research directions for the compound. It could include potential applications, areas that need further study, and hypotheses for future experiments.




    properties

    IUPAC Name

    (4S)-4-benzyl-1,3-oxazolidine-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJSUXYCBZFLXIK-VIFPVBQESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(NC(=S)O1)CC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H](NC(=S)O1)CC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11NOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70455008
    Record name (S)-4-Benzyloxazolidine-2-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70455008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    193.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-4-Benzyloxazolidine-2-thione

    CAS RN

    145588-94-9
    Record name (S)-4-Benzyloxazolidine-2-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70455008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    19
    Citations
    MT Crimmins, JD Katz, DG Washburn… - Journal of the …, 2002 - ACS Publications
    The total synthesis of spongistatin 1 (1) and spongistatin 2 (2) has been achieved through an advanced-stage intermediate. The synthesis is highlighted by a highly convergent …
    Number of citations: 125 pubs.acs.org
    MT Crimmins, AL Choy - Journal of the American Chemical …, 1999 - ACS Publications
    A strategy is described for the enantioselective construction of medium-ring cyclic ethers by merging the asymmetric aldol addition of glycolates with a ring-closing metathesis reaction. …
    Number of citations: 228 pubs.acs.org
    ZI Szabó, F Boda, B Fiser, M Dobó, L Szőcs, G Tóth - Molecules, 2023 - mdpi.com
    Comparative chiral separations of enantiomeric pairs of four oxazolidinone and two related thio-derivatives were performed by capillary electrophoresis, using cyclodextrins (CDs) as …
    Number of citations: 7 www.mdpi.com
    P Bhamboo, S Bera, D Mondal - Asian Journal of Organic …, 2021 - Wiley Online Library
    Nature is incessantly affianced to construct bioactive and structurally intriguing compounds with magnificent three‐dimensional frameworks in the Universe. The inadequacy of these …
    Number of citations: 4 onlinelibrary.wiley.com
    CM Marson, CJ Matthews, SJ Atkinson… - Journal of Medicinal …, 2015 - ACS Publications
    A novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contains an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit. Among several …
    Number of citations: 58 pubs.acs.org
    GY Ishmuratov, VA Vydrina, YA Galkina… - Chemistry of Natural …, 2015 - Springer
    Until now, about 400 different natural seven-membered terpenoid lactones have been isolated from a broad spectrum of organisms. The majority (245) of the reported compounds …
    Number of citations: 9 link.springer.com
    V Kondakal - 2013 - eprints.hud.ac.uk
    Aza-sugars are naturally occurring polyhydroxylated alkaloids in which the ring oxygen is replaced by nitrogen. They are reported to have a wide range of biological properties, most …
    Number of citations: 3 eprints.hud.ac.uk
    JL Chen, ZW You, FL Qing - Journal of Fluorine Chemistry, 2013 - Elsevier
    An efficient method for the construction of chiral γ-trifluoromethylated α,β-unsaturated δ-lactone, a widely existing pharmacophore, has been developed and successfully applied for …
    Number of citations: 9 www.sciencedirect.com
    DJ Newbury - 2013 - search.proquest.com
    This is a thesis in two parts. Part A examines two potential routes towards the synthesis of the communesin family of alkaloids, as well as an overview of some of the successful synthetic …
    Number of citations: 5 search.proquest.com
    M Moreno‐Mañas, I Padros - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
    The preparation of a series of oxazolidine‐2‐thiones, both homochiral and racemic, as well as their oxidation to oxazolidin‐2‐ones is reported. X‐Ray and pmr studies have showed …
    Number of citations: 31 onlinelibrary.wiley.com

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